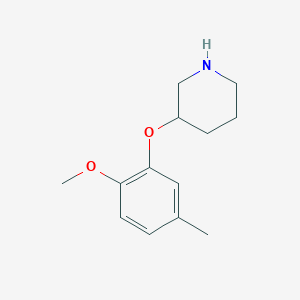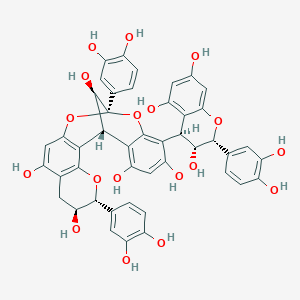
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin: An Overview Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin, commonly known as epicatechin gallate (ECG), is a flavanol compound found in various plants, including green tea, cocoa, and grapes. ECG has gained significant attention in recent years due to its potential health benefits. In Synthesis Method ECG can be synthesized through the oxidation of (-)-epicatechin using copper(II) chloride as a catalyst. The reaction occurs in a basic solution of sodium carbonate and methanol. The yield of ECG can be improved by using a higher concentration of epicatechin and a lower concentration of copper(II) chloride. Scientific Research Application ECG has been extensively studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-cancer properties. ECG has also been shown to improve cardiovascular health, regulate blood sugar levels, and enhance cognitive function. Mechanism of Action ECG exerts its effects through multiple mechanisms of action. One of the primary mechanisms is its ability to scavenge free radicals and reduce oxidative stress. ECG also modulates various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer development. ECG has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth. Biochemical and Physiological Effects ECG has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that ECG can inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. In vivo studies have shown that ECG can reduce blood pressure, improve endothelial function, and enhance cognitive function. Advantages and Limitations for Lab Experiments One of the advantages of using ECG in lab experiments is its availability in various plant sources. ECG is also relatively stable and can be easily synthesized in the lab. However, one of the limitations of using ECG in lab experiments is its low bioavailability. ECG has poor absorption and rapid metabolism in the body, which limits its effectiveness in vivo. Future Directions There are several future directions for ECG research. One area of interest is the development of novel delivery systems to improve the bioavailability of ECG. Another area of interest is the investigation of ECG's effects on gut microbiota and its potential role in the prevention and treatment of metabolic diseases. Additionally, further research is needed to explore the potential anti-cancer effects of ECG and its mechanisms of action. Conclusion ECG is a flavanol compound found in various plants that has gained significant attention for its potential health benefits. ECG has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, and can improve cardiovascular health, regulate blood sugar levels, and enhance cognitive function. While there are advantages and limitations to using ECG in lab experiments, the future directions of ECG research hold promise for the development of novel therapeutic interventions.
科学的研究の応用
Antioxidant Properties
- Polyphenolic Compounds in Peanut Skins: Studies on peanut skins identified epicatechin derivatives, including epicatechin-(2β→O→7, 4β→6)-[epicatechin-(4β→8)]-catechin, as potent antioxidants, demonstrating their free radical-scavenging effects (Lou et al., 2004).
Anti-diabetic Properties
- Insulin-like Properties: Epicatechin, a related flavonoid, has shown insulin-like and anti-diabetic properties, influencing cell proliferation and pH regulation mechanisms (Matteucci et al., 2001).
- Blood Glucose and Glycogen Storage: Catechins, including epicatechin, have been experimentally shown to reduce blood glucose levels and increase stored glycogen in mice, indicating potential antidiabetogenic effects (Uniyal et al., 2013).
Skin Absorption and Cosmetic Applications
- Percutaneous Absorption: The percutaneous absorption profiles of epicatechin derivatives in skincare suggest their potential for cosmetic or pharmacological applications due to their antioxidant properties and skin penetration profiles (Alonso et al., 2004).
Potential in Food Industry
- Use in Foods: Catechins like epicatechin have been increasingly used in foods for their antioxidant properties. Their applications include use as natural antioxidants in oils and fats, antimicrobial agents in foodstuffs, and health functional ingredients in various foods and dietary supplements (Yılmaz, 2006).
Therapeutic Implications
- Anti-proliferative Activity: Epicatechin oligomers have shown potent and specific anti-proliferative activity for human breast cancer cells, surpassing the efficacy of other catechins at lower doses (Nagarajan et al., 2008).
- Antigenotoxic Potential: Flavanol dimers, including epicatechin derivatives, were evaluated for their protective effects against DNA damage in human lymphocytes, indicating potential antigenotoxic properties (Dhawan et al., 2002).
Stability and Metabolism
- Stability and Metabolism Studies: Research on cocoa flavanols and procyanidins, which include epicatechin derivatives, has focused on their stability in different pH environments and their metabolism, providing insights into how these compounds behave in the human body (Zhu et al., 2002), (Zhu et al., 2003).
特性
IUPAC Name |
(1R,5R,6S,13R,21R)-5,13-bis(3,4-dihydroxyphenyl)-16-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)60-41(16-2-5-21(48)25(52)8-16)39(58)37(33)34-28(55)13-29(56)35-38-36-32(62-45(44(38)59,63-43(34)35)17-3-6-22(49)26(53)9-17)14-23(50)19-12-30(57)40(61-42(19)36)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37+,38+,39+,40+,41+,44+,45+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWJAXVAWDYXPA-ACNGEOCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=C(C(=CC(=C45)O)O)C6C(C(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=C(C(=CC(=C45)O)O)[C@@H]6[C@H]([C@H](OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H36O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
864.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin | |
CAS RN |
114637-81-9 |
Source


|
| Record name | Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649197.png)
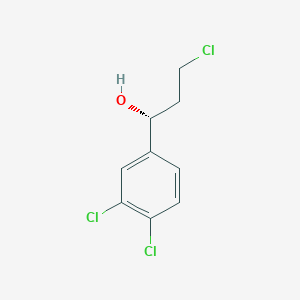


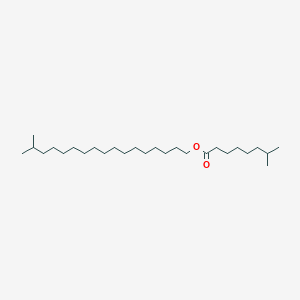
![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)
![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)

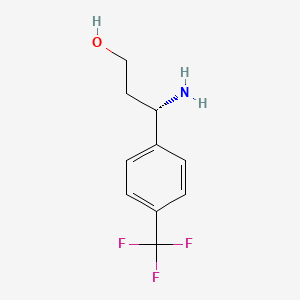
![5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde](/img/structure/B1649250.png)
![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)

